(4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is an arylpiperazine derivative featuring a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position. The methanone moiety links the piperazine to a 5-methyl-1-phenyl-1H-pyrazol-4-yl group. This structure combines a sulfonylated piperazine, known for enhancing metabolic stability and receptor selectivity, with a pyrazole ring system that contributes to aromatic interactions in biological targets .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14-17(13-19-22(14)15-5-3-2-4-6-15)18(23)20-9-11-21(12-10-20)26(24,25)16-7-8-16/h2-6,13,16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBRWPKQIKKGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine derivatives with appropriate carbonyl compounds.
- Cyclopropylsulfonylation : The introduction of the cyclopropylsulfonyl group onto the piperazine can be accomplished via sulfonylation reactions.
- Coupling Reactions : The final step generally involves coupling the piperazine derivative with the pyrazole moiety to yield the desired compound .
2.1 Antimicrobial Activity
Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to This compound demonstrate:
- Antibacterial Activity : Effective against both Gram-negative and Gram-positive bacteria, including E. coli and S. aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 12 |
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells. For instance, studies have shown that compounds related to this structure can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant cytotoxicity .
2.3 Anti-inflammatory Effects
Recent studies suggest that pyrazole derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
The biological activity of This compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .
4. Case Studies
Several case studies highlight the efficacy of related compounds:
- Antimicrobial Screening : A study demonstrated that a series of pyrazole derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting potential for therapeutic development .
- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited marked cytotoxic effects on human cancer cell lines, thereby supporting their further investigation as anticancer agents .
Scientific Research Applications
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and related fields.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7) cells, suggesting that the pyrazole ring may enhance antiproliferative activity through specific molecular interactions .
Anticonvulsant Properties
The compound's structural analogs have been investigated for anticonvulsant activity. Studies demonstrate that certain piperazine derivatives can effectively reduce seizure activity in animal models, indicating a potential mechanism of action through modulation of neurotransmitter systems . The presence of the piperazine ring is crucial for enhancing anticonvulsant effects, possibly by influencing GABAergic pathways.
Neuropharmacological Effects
Given its structural components, the compound may also exhibit neuropharmacological effects. Piperazine derivatives are known to interact with serotonin receptors, which can influence mood and anxiety disorders. This suggests potential applications in treating psychiatric conditions .
Synthesis of New Derivatives
The synthesis of new derivatives based on This compound is an ongoing area of research. Researchers are exploring modifications to enhance pharmacokinetic properties and biological activities. For instance, varying substituents on the pyrazole or piperazine moieties can lead to compounds with improved efficacy or reduced side effects .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer activity against several human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly impacted cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics . This highlights the potential of such compounds in drug development.
Case Study 2: Anticonvulsant Screening
In another investigation, a series of piperazine-based compounds were screened for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Several derivatives showed significant protection against seizures, suggesting that modifications to the cyclopropylsulfonyl group could enhance efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound belongs to a broader class of arylpiperazine-based molecules. Below is a comparative analysis with structurally similar compounds (Table 1):
Table 1: Structural Comparison of Arylpiperazine Derivatives
| Compound Name | Piperazine Substituent | Aryl/ Heterocyclic Group | Key Structural Features |
|---|---|---|---|
| Target Compound | 4-(Cyclopropylsulfonyl) | 5-Methyl-1-phenyl-1H-pyrazol-4-yl | Sulfonyl group enhances stability; pyrazole for π-π interactions |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | 4-(4-Trifluoromethylphenyl) | Pyrazol-4-yl (linked via butanone) | Trifluoromethyl group increases lipophilicity |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | 4-(4-Trifluoromethylphenyl) | Thiophen-2-yl | Thiophene enhances electron-rich interactions |
| [4-(Cyclopropylsulfonyl)piperazin-1-yl][1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl]methanone | 4-(Cyclopropylsulfonyl) | Pyrimidin-4-yl linked to azetidine | Pyrimidine and azetidine introduce conformational rigidity |
Physicochemical and Pharmacokinetic Properties
- Target Compound : The cyclopropylsulfonyl group is strongly electron-withdrawing, improving metabolic stability compared to analogs with trifluoromethylphenyl substituents. The pyrazole’s methyl and phenyl groups contribute to moderate lipophilicity (clogP ~3.2), favoring blood-brain barrier penetration .
- The butanone linker may introduce metabolic liability via ketone reduction .
- Compound 21 : Thiophene’s lower electronegativity compared to pyrazole reduces dipole interactions, possibly weakening target binding. However, its smaller size improves solubility .
Q & A
Basic: What strategies are recommended for optimizing the synthesis of this compound to achieve high yields and purity?
Answer:
The synthesis of this compound requires multi-step optimization, particularly in reaction conditions such as temperature, solvent choice, and reaction time. For example:
- Cyclopropane sulfonylation of the piperazine moiety may require anhydrous conditions and controlled temperatures (e.g., 0–5°C for sulfonyl chloride reactions) to avoid side reactions .
- Coupling reactions (e.g., between the pyrazole and piperazine fragments) often use polar aprotic solvents like DMF or DMSO, with catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity .
- Workup protocols , including gradient column chromatography and recrystallization, are critical for isolating the pure product. Evidence from analogous compounds shows that yields >70% are achievable with rigorous solvent optimization .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for verifying the connectivity of the pyrazole, piperazine, and cyclopropylsulfonyl groups. For example, the methyl group on the pyrazole ring typically resonates at δ 2.1–2.3 ppm, while sulfonyl protons appear deshielded (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and detects impurities. For instance, a deviation >5 ppm suggests incomplete purification .
- X-ray Crystallography : While not always feasible, single-crystal X-ray analysis provides definitive structural confirmation, as seen in related pyrazole-piperazine hybrids .
Advanced: How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?
Answer:
Contradictions often arise from differences in substituent effects, assay conditions, or target specificity. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) to identify critical pharmacophores. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial activity in pyrazole derivatives .
- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition vs. cell viability). A study on pyrazole-triazole hybrids showed discrepancies between in vitro enzyme inhibition and cellular efficacy due to membrane permeability issues .
- Computational Modeling : Molecular docking can predict binding modes to targets like kinases or GPCRs, explaining divergent activities .
Advanced: What methodologies are used to assess the thermal stability and decomposition pathways of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating to identify decomposition temperatures. For example, cyclopropylsulfonyl groups degrade at ~250°C, releasing SO₂ gas .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic decomposition events. Analogous piperazine derivatives exhibit sharp endothermic peaks at 180–200°C, indicating crystalline stability .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition byproducts, such as cyclopropane derivatives or fragmented aromatic rings .
Advanced: How do the compound’s pharmacophoric elements influence its interaction with biological targets?
Answer:
The compound integrates three key pharmacophores:
- Pyrazole Core : Acts as a hydrogen bond donor/acceptor, critical for kinase inhibition (e.g., binding to ATP pockets in EGFR) .
- Piperazine-Sulfonyl Group : Enhances solubility and modulates receptor affinity. The sulfonyl group’s electronegativity stabilizes interactions with basic residues in enzymes .
- Cyclopropyl Moiety : Introduces steric constraints, potentially reducing off-target binding. In related compounds, cyclopropyl groups improve metabolic stability by shielding against cytochrome P450 oxidation .
Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics to targets like serotonin receptors or bacterial topoisomerases .
Advanced: What experimental designs are recommended for evaluating synergistic effects with chemotherapeutics?
Answer:
- Combinatorial Dose-Response Assays : Use a checkerboard design to test the compound alongside chemotherapeutics (e.g., doxorubicin) at varying concentrations. Synergy is quantified via the Combination Index (CI) using software like CompuSyn .
- In Vivo Xenograft Models : Administer the compound with standard therapies to assess tumor regression and toxicity. For example, pyrazole derivatives combined with cisplatin showed reduced nephrotoxicity in murine models .
- Mechanistic Profiling : RNA sequencing or phosphoproteomics can identify pathways modulated by the combination (e.g., apoptosis vs. cell cycle arrest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
